3,3-Dicyclopropyl-2-methylpropanoic acid

Beschreibung

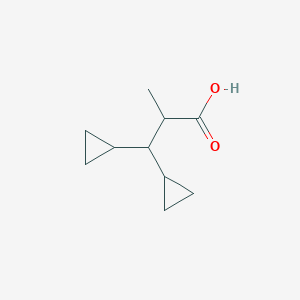

3,3-Dicyclopropyl-2-methylpropanoic acid is a branched-chain carboxylic acid characterized by two cyclopropyl substituents at the third carbon and a methyl group at the second carbon of the propanoic acid backbone. This structural complexity imparts unique steric and electronic properties, making it a compound of interest in organic synthesis and pharmaceutical research.

Eigenschaften

Molekularformel |

C10H16O2 |

|---|---|

Molekulargewicht |

168.23 g/mol |

IUPAC-Name |

3,3-dicyclopropyl-2-methylpropanoic acid |

InChI |

InChI=1S/C10H16O2/c1-6(10(11)12)9(7-2-3-7)8-4-5-8/h6-9H,2-5H2,1H3,(H,11,12) |

InChI-Schlüssel |

KJZJCDYTONPATL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(C1CC1)C2CC2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dicyclopropyl-2-methylpropanoic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylmethyl ketone with diazomethane, followed by hydrolysis to yield the desired acid. The reaction conditions often require the use of a catalyst, such as rhodium or copper, to facilitate the cyclopropanation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3,3-Dicyclopropyl-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The cyclopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

3,3-Dicyclopropyl-2-methylpropanoic acid has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,3-Dicyclopropyl-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl groups can interact with enzymes or receptors, potentially modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis draws parallels between 3,3-dicyclopropyl-2-methylpropanoic acid and related propanoic acid derivatives from the evidence, focusing on substituent effects, physicochemical properties, and applications.

Cyclopropyl-Containing Analogs

- Ethyl 3,3-dicyclopropyl-2-propenoate (CAS 21046-02-6, ): This ester shares cyclopropyl substituents but lacks the methyl and carboxylic acid groups. Cyclopropyl rings introduce steric hindrance and ring strain, which may enhance reactivity in polymerization or cycloaddition reactions. Its use is restricted to laboratory research due to undefined hazards .

Methyl-Substituted Propanoic Acids

- Its molecular weight (120.12 g/mol) and applications in fine chemical synthesis align with trends seen in branched derivatives .

- Dimethylolpropionic Acid (CAS 4767-03-7, ):

With hydroxyl and hydroxymethyl groups, this compound exhibits high polarity and water solubility. It is used in coatings and resins, contrasting with hydrophobic cyclopropyl derivatives like the target compound .

Amino- and Sulfur-Containing Derivatives

- 3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid (CAS 80186-81-8, ): The aminoethylsulfanyl group introduces nucleophilic and chelating properties, enabling metal coordination.

Physicochemical and Functional Comparisons

Key Observations

Steric Effects : Cyclopropyl groups (as in ) create significant steric hindrance, likely reducing the target compound’s reactivity in nucleophilic substitutions compared to less hindered analogs like dimethylolpropionic acid .

Acidity: Electron-withdrawing groups (e.g., fluorine in ) lower pKa, whereas cyclopropyl rings (electron-rich) may slightly increase acidity relative to unsubstituted propanoic acid.

Solubility : Hydrophobic cyclopropyl and methyl substituents in the target compound would reduce water solubility compared to hydroxylated derivatives .

Research Implications and Gaps

While the provided evidence lacks direct data on this compound, comparisons suggest:

- Synthetic Utility: Potential use in sterically demanding reactions or as a chiral building block in asymmetric synthesis.

- Stability Concerns: Cyclopropyl rings may confer thermal or oxidative instability, requiring inert storage conditions akin to those for ethyl 3,3-dicyclopropyl-2-propenoate .

- Toxicity : Analogous cyclopropyl compounds are restricted to laboratory use due to undefined hazards, implying similar precautions for the target compound .

Critical Knowledge Gaps:

- Experimental data on solubility, melting point, and reactivity.

- Toxicological profiles and regulatory status.

Biologische Aktivität

3,3-Dicyclopropyl-2-methylpropanoic acid is a unique organic compound characterized by its cyclopropyl groups, which contribute to its distinctive chemical and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 168.24 g/mol. The presence of two cyclopropyl groups attached to the propanoic acid backbone enhances its stability and reactivity compared to other similar compounds.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The carboxylic acid group allows for hydrogen bonding and ionic interactions with enzymes and receptors, potentially influencing their activity.

- Binding Affinity : The cyclopropyl moiety may enhance binding affinity and specificity by fitting into hydrophobic pockets of target proteins.

- Transport Systems : Studies suggest that this compound may serve as a substrate for specific transport systems, indicating its role in drug delivery and metabolism.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. For example:

- Inhibition of Bacterial Growth : The compound has shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. A study reported that a concentration of 50 µg/mL effectively inhibited bacterial growth.

- Fungal Activity : It also demonstrated antifungal activity against Candida albicans, with effective concentrations around 64 µg/mL.

Cytotoxicity Studies

Cytotoxicity assays have revealed that this compound can induce cell death in various cancer cell lines. The mechanism appears to involve the induction of apoptosis, although specific pathways remain to be fully elucidated.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.

- Methodology : Disk diffusion method was employed using varying concentrations of the compound.

- Results : Significant inhibition zones were observed at concentrations above 30 µg/mL.

-

Case Study on Cytotoxic Effects :

- Objective : To assess cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was conducted on HeLa and MCF-7 cell lines.

- Results : IC50 values were determined to be approximately 25 µg/mL for HeLa cells and 30 µg/mL for MCF-7 cells.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique biological activity of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Cyclopropylacetic acid | C₇H₁₂O₂ | Lacks methyl substitution on the propanoic backbone |

| 2-Methylpropanoic acid | C₅H₁₀O₂ | No cyclopropyl group; simpler structure |

| 4-Cyclopropylbutanoic acid | C₈H₁₄O₂ | Different substituents affecting reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.